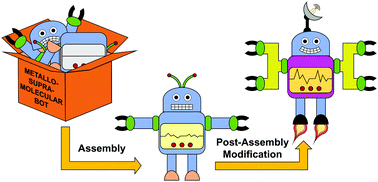Covalent post-assembly modification in metallosupramolecular chemistry
Chemical Society Reviews Pub Date: 2017-11-16 DOI: 10.1039/C6CS00907G
Abstract
A growing variety of covalent reactions have been employed to achieve the post-assembly modification (PAM) of self-assembled metallosupramolecular complexes. Covalent PAM enables the late-stage derivatisation of pre-assembled parent complexes in a modular fashion, thus expanding the chemical space available for supramolecular synthesis. The oldest and most widespread implementation of covalent PAM is in metal-preorganised covalent synthesis. Recent work, however, has broadened the scope of covalent PAM to include: protocols for efficiently grafting new functionalities onto supramolecular architectures, reactions that permanently ‘lock-down’ metastable complexes, and covalent bond-forming stimuli that trigger controlled structural transformations between distinct supramolecular species. This review highlights key examples of each of these distinct kinds of covalent PAM in metallosupramolecular chemistry, before providing a perspective upon future challenges and opportunities.

Recommended Literature
- [1] Book reviews
- [2] Synthesis of plasmonic Au–CuS hybrid nanocrystals for photothermal transduction and chemical transformations†
- [3] Contents list
- [4] Unraveling the catalytic mechanism of SARS-CoV-2 papain-like protease with allosteric modulation of C270 mutation using multiscale computational approaches†
- [5] Single-unit-cell thick Co9S8 nanosheets from preassembled Co14 nanoclusters†
- [6] Photophysical property trends for a homologous series of bis-ethynyl-substituted benzochalcogendiazoles†
- [7] Acrylamide-dT: a polymerisable nucleoside for DNA incorporation†
- [8] Visible-light photocatalytic bicyclization of β-alkynyl propenones for accessing diastereoenriched syn-fluoren-9-ones†
- [9] Ionic liquid electrolytes for reversible magnesium electrochemistry†
- [10] Rare earth recovery from end-of-life motors employing green chemistry design principles†










